FB23 -

FB23

Catalog Number: EVT-8266767
CAS Number:
Molecular Formula: C18H14Cl2N2O3
Molecular Weight: 377.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of FB23 involves several key steps rooted in organic chemistry techniques. Initially, the synthesis begins with the introduction of a five-membered heterocyclic ring to the core structure derived from meclofenamic acid. This transformation is achieved through cross-coupling reactions, which allow for the selective attachment of various functional groups to enhance binding affinity towards FTO .

The synthetic pathway can be summarized as follows:

  1. Starting Material: Meclofenamic acid serves as the foundational structure.
  2. Cross-Coupling Reaction: A five-membered heterocyclic ring is introduced through palladium-catalyzed cross-coupling.
  3. Functionalization: The introduction of dichloro and dimethyl groups optimizes the compound's interaction with the FTO active site.

The resulting compound, FB23, exhibits significantly improved potency compared to its predecessors due to its optimized interactions with the target enzyme .

Molecular Structure Analysis

FB23 has a complex molecular structure that contributes to its biological activity. The molecular formula for FB23 is C16H15Cl2N2O2, with a molecular weight of approximately 354.21 g/mol. The structural features include:

  • Dichloro-substituted Phenyl Ring: Enhances hydrophobic interactions with FTO.
  • Benzoic Acid Moiety: Critical for binding through hydrogen bonding interactions.
  • Five-membered Heterocyclic Ring: Provides additional steric bulk that complements the FTO binding pocket.

The X-ray crystal structure reveals that FB23 occupies the entire substrate-binding site of FTO, demonstrating excellent shape complementarity and facilitating specific interactions that inhibit demethylation activity .

Chemical Reactions Analysis

FB23 primarily functions as an inhibitor through competitive binding to the active site of FTO, preventing the demethylation of m6A residues on RNA substrates. The key reactions involved include:

  • Inhibition Mechanism: FB23 binds to FTO, obstructing its access to m6A-modified RNA.
  • Cellular Uptake: Studies indicate that FB23 is taken up by cells at concentrations significantly higher than its hydrolysis product, FB23-2, which enhances its anti-proliferative effects in AML cell lines .

The kinetics of inhibition suggest that FB23 exhibits an IC50 value significantly lower than that of meclofenamic acid, indicating greater efficacy in suppressing FTO activity .

Mechanism of Action

FB23 exerts its biological effects primarily through inhibition of FTO-mediated demethylation processes. The mechanism can be outlined as follows:

Research indicates that this mechanism significantly impacts cell proliferation and differentiation in AML models .

Physical and Chemical Properties Analysis

FB23 exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: The compound demonstrates stability under physiological conditions but may hydrolyze into FB23-2 under certain cellular environments.

These properties make FB23 suitable for laboratory applications and potential therapeutic uses in oncology .

Applications

FB23 has significant applications in scientific research, particularly in cancer biology:

  • Cancer Research: It serves as a valuable tool for studying the role of m6A modifications in cancer progression and therapy resistance.
  • Therapeutic Development: Given its specificity for FTO, FB23 holds promise as a lead compound for developing targeted therapies against cancers characterized by aberrant m6A demethylation .
  • Mechanistic Studies: Researchers utilize FB23 to elucidate the pathways involving m6A modifications and their influence on gene expression regulation.
Introduction to FTO Demethylase Inhibition Research Landscape

Epigenetic Regulation of Messenger Ribonucleic Acid N⁶-Methyladenosine Modifications

N⁶-Methyladenosine (m⁶A) represents the most abundant internal chemical modification in eukaryotic messenger ribonucleic acid, dynamically regulating transcript processing, translation efficiency, and RNA stability. This modification is orchestrated by three classes of proteins:

  • Writers: Methyltransferase complexes (e.g., methyltransferase-like protein 3–methyltransferase-like protein 14 heterodimer) catalyze adenosine methylation at the N⁶ position.
  • Erasers: Demethylases, including fat mass and obesity-associated protein and alkB homolog 5, oxidatively remove methyl groups.
  • Readers: YTH domain-containing proteins interpret m⁶A marks to direct RNA fate [3] [8].

Table 1: Core m⁶A Regulatory Machinery

CategoryProteinsPrimary Function
WritersMETTL3-METTL14, WTAP, KIAA1429Catalyze m⁶A deposition
ErasersFTO, ALKBH5Remove m⁶A modifications
ReadersYTHDF1-3, YTHDC1-2Bind m⁶A to mediate RNA metabolism

Fat mass and obesity-associated protein exhibits substrate preference for m⁶A and N⁶,2′-O-dimethyladenosine (m⁶Am), with demethylation activity influencing RNA stability and protein interactions. Dysregulation of fat mass and obesity-associated protein disrupts normal gene expression networks, particularly in hematopoietic lineages [3] [8].

Fat Mass and Obesity-Associated Protein Demethylase as a Therapeutic Target in Oncogenesis

Fat mass and obesity-associated protein is overexpressed in acute myeloid leukemia, where it functions as an oncogenic driver by:

  • Demethylating m⁶A marks on transcripts of proliferation genes (e.g., MYC, CEBPA), enhancing their stability and expression.
  • Suppressing differentiation-associated genes (e.g., retinoic acid receptor alpha, ankyrin repeat and SOCS box-containing 2), blocking myeloid maturation.
  • Promoting leukemic cell survival through metabolic reprogramming [2] [7] [10].

Genetic depletion of fat mass and obesity-associated protein impairs leukemia progression in xenotransplantation models, validating it as a druggable target. Crucially, fat mass and obesity-associated protein inhibition increases global m⁶A levels, restoring tumor-suppressive gene networks [2] [7].

Emergence of Small-Molecule Fat Mass and Obesity-Associated Protein Inhibitors in Hematological Malignancies

Early fat mass and obesity-associated protein inhibitors (e.g., rhein, meclofenamic acid) demonstrated limited cellular potency and selectivity. Meclofenamic acid exhibited an half-maximal inhibitory concentration of 8.4 μM against fat mass and obesity-associated protein and inhibited cyclooxygenases, complicating mechanistic interpretation [2] [3]. FB23 emerged from structure-guided optimization of meclofenamic acid, designed to occupy fat mass and obesity-associated protein’s substrate-binding pocket more completely. Its development marked a significant advancement in achieving selective enzymatic inhibition [2] [5] [6].

Properties

Product Name

FB23

IUPAC Name

2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]benzoic acid

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

InChI

InChI=1S/C18H14Cl2N2O3/c1-9-16(10(2)25-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(23)24/h3-8,21H,1-2H3,(H,23,24)

InChI Key

VUXZATVQMFSUCM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.